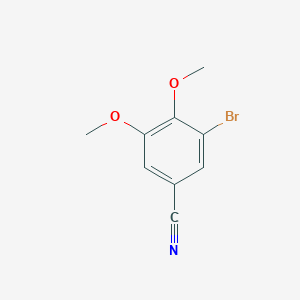

3-Bromo-4,5-dimethoxybenzonitrile

Descripción general

Descripción

3-Bromo-4,5-dimethoxybenzonitrile: is an organic compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . It is a derivative of benzonitrile, characterized by the presence of bromine and methoxy groups on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Bromo-4,5-dimethoxybenzonitrile can be synthesized from 5-bromoveratraldehyde through a series of chemical reactions . The general synthetic route involves the following steps:

Oxidation: 5-Bromoveratraldehyde is oxidized to form 5-bromo-4,5-dimethoxybenzoic acid.

Amidation: The benzoic acid derivative is then converted to the corresponding amide.

Dehydration: The amide is dehydrated to form this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-4,5-dimethoxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound with altered functional groups.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Intermediates

3-Bromo-4,5-dimethoxybenzonitrile serves as a crucial precursor in the synthesis of ivabradine, a drug used for treating heart conditions such as angina pectoris and heart failure. The compound's structure allows for efficient conversion into ivabradine and its pharmaceutically acceptable salts through a series of chemical reactions.

1.1. Synthetic Pathways

The synthesis of this compound typically involves several steps:

- Starting Material : The synthesis often begins with 3,4-dimethoxybenzaldehyde.

- Key Reaction Steps : The compound undergoes bromination and subsequent nitrile formation. For instance, a notable method involves brominating 3,4-dimethoxybenzaldehyde followed by reaction with propionitrile to yield the target compound with high purity and yield .

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Bromination of 3,4-dimethoxybenzaldehyde | 95% |

| 2 | Reaction with propionitrile | High yield |

Medicinal Chemistry Applications

The medicinal applications of this compound are primarily linked to its role in synthesizing ivabradine. Ivabradine has demonstrated significant pharmacological properties, particularly bradycardic effects that are beneficial in managing various cardiac conditions.

2.1. Pharmacological Properties

Ivabradine is known for its ability to selectively inhibit the If current in the sinoatrial node, leading to decreased heart rate without affecting myocardial contractility. This mechanism makes ivabradine particularly useful in treating:

- Chronic Stable Angina : Reducing heart workload and oxygen demand.

- Heart Failure : Improving exercise capacity and quality of life in patients.

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in drug development:

- Study on Ivabradine Synthesis : Research has shown that optimizing the synthesis of ivabradine through intermediates like this compound can significantly enhance overall yields and reduce production costs .

- Antibacterial Activity : Some derivatives of compounds related to this compound have exhibited antibacterial properties against various bacterial strains, indicating potential for further medicinal applications beyond cardiovascular treatments .

Mecanismo De Acción

The mechanism of action of 3-bromo-4,5-dimethoxybenzonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and methoxy groups on the benzene ring allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

- 2-Bromo-4,5-dimethoxybenzonitrile

- 2-Bromo-4,5-diethoxybenzonitrile

- 3-Bromo-5-ethoxy-4-methoxybenzonitrile

- 5-Bromo-2,3-dimethoxybenzonitrile

Comparison: 3-Bromo-4,5-dimethoxybenzonitrile is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Actividad Biológica

3-Bromo-4,5-dimethoxybenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.

Chemical Structure and Properties

This compound features a bromine atom and two methoxy groups attached to a benzonitrile framework. This specific arrangement influences its chemical reactivity and biological activity, making it a valuable compound for research.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects, likely through the modulation of inflammatory pathways.

- Anticancer Activity : Preliminary studies indicate potential anticancer properties, particularly in inducing tumor necrosis.

- Antimicrobial Effects : Some derivatives exhibit efficacy against various bacterial strains.

The mechanisms underlying the biological activities of this compound include:

- Nrf2/HO-1 Pathway Activation : The compound activates the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant proteins that protect cells from damage.

- Cellular Interactions : The presence of methoxy and bromine groups allows for diverse interactions with biomolecules, influencing various biochemical pathways.

Anticancer Evaluation

A study evaluated the antitumor effects of derivatives containing this compound. CD-1 male mice were treated with varying doses to assess toxicity and efficacy. Key findings included:

- Tumor Necrosis : Significant tumor necrosis was observed following treatment, indicating potential as an anticancer agent.

- Toxicity Assessment : Mice showed no severe adverse effects at lower doses, suggesting a favorable safety profile for further development .

Anti-inflammatory Effects

Research has shown that this compound exhibits protective effects against oxidative damage in skin cells. The study highlighted:

- Cell Viability : The compound maintained cell viability under oxidative stress conditions.

- Inflammatory Markers : Reduced levels of pro-inflammatory cytokines were noted, supporting its anti-inflammatory potential.

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 3-Bromo-4,5-dihydroxybenzonitrile | Hydroxyl groups enhance reactivity | Strong anti-inflammatory properties |

| 3-Chloro-4,5-dimethoxybenzonitrile | Chlorine instead of bromine | Varying antimicrobial effects |

| 3-Bromo-2-methoxybenzonitrile | Simpler structure with one methoxy group | Limited biological activity |

This table illustrates how structural variations influence the biological activity of related compounds.

Propiedades

IUPAC Name |

3-bromo-4,5-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCVIEQABWPBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C#N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352802 | |

| Record name | 3-bromo-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781654-31-7 | |

| Record name | 3-bromo-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.